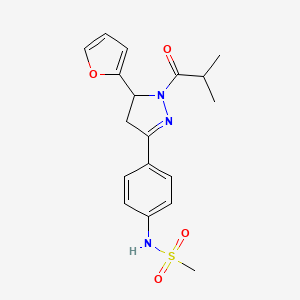
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It is often used as a synthon in the synthesis of more complex chemical compounds .
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane . Another method involves the diazo-coupling reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as EPR, IR, UV/Vis spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, new ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls using Sonogashira cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by their structure. For example, 5-(1,3-Benzothiazol-2-yl)substituted 1´,3´-dihydrospiro[benzo[f]chromene-3,2´-indole] forms intensely colored complexes with metal ions in acetone solution in the absence of irradiation .Applications De Recherche Scientifique
Photo-Physical Characteristics and Fluorescent Properties
5-(1,3-Benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide and related derivatives have been synthesized and analyzed for their photo-physical properties. These compounds demonstrate excited-state intramolecular proton transfer (ESIPT) pathway characteristics, exhibiting single absorption and dual emission properties. Their fluorescence is enhanced by solvent polarity effects, showcasing potential applications in fluorescent materials and sensors. The thermal stability of these compounds up to 200°C makes them suitable for high-temperature applications (Padalkar et al., 2011).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives, including those related to the mentioned chemical structure, have been extensively studied. These compounds exhibit significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This suggests their potential as templates for developing new antimicrobial agents (Padalkar et al., 2016).
Anticancer and Cytotoxic Activities
Research on benzothiazole derivatives has also explored their anticancer properties. Some derivatives have shown promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Notably, certain derivatives exhibit higher anticancer activities than reference drugs, highlighting their potential in cancer therapy. Additionally, their cytotoxic activity against mammalian cell lines has been assessed, ensuring their applicability at non-cytotoxic concentrations (Ravinaik et al., 2021).
Sensing Applications
Benzothiazole-based compounds have found applications in sensing, particularly for physiological pH sensing. A specific benzothiazole-based AIEgen demonstrated reversible acid/base-switched emission transitions, suitable for detecting pH fluctuations in biosamples and neutral water samples. This precise pH sensing capability, especially around physiological pH, underscores their utility in environmental monitoring and biomedical diagnostics (Li et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-21(13-7-3-2-4-8-13)19(22)17-12-11-16(23-17)18-20-14-9-5-6-10-15(14)24-18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMARCZCNFRJWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2645484.png)


![Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2645490.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2645493.png)
![Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2645494.png)


![5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2645497.png)
![2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2645499.png)
![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2645504.png)

